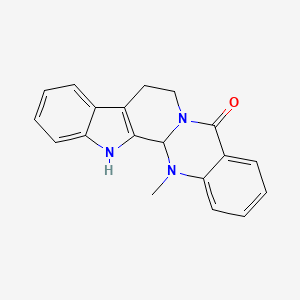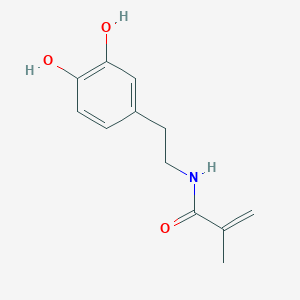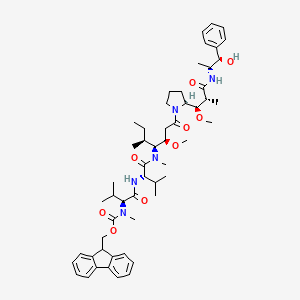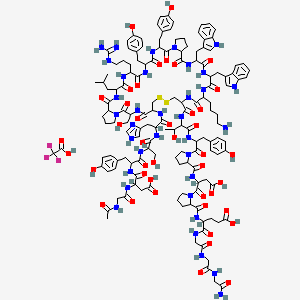
Isoevodiamine
Übersicht
Beschreibung
This compound exhibits a variety of biological activities, including antitumor, anti-inflammatory, and anti-obesity effects . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
This compound, an alkaloid extract from the fruit of Evodiae Fructus, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its primary target, NF-κB, by inhibiting its activation. This inhibition occurs through the suppression of IkB kinase activity . IkB kinase is an enzyme that plays a crucial role in the NF-κB signaling pathway, which regulates many processes including inflammation, immunity, cell proliferation, and cell survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway. By inhibiting the activation of NF-κB, this compound can potentially influence various downstream effects such as reducing inflammation and suppressing cell proliferation .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of this compound and its overall effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NF-κB activation. This can lead to a decrease in inflammation and a suppression of cell proliferation, which could potentially have antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, light, and the presence of other chemicals can potentially affect the stability and effectiveness of this compound . .
Biochemische Analyse
Biochemical Properties
Isoevodiamine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of IkB kinase, thereby suppressing the activation of NF-κB . This inhibition leads to reduced expression of genes involved in inflammation and tumor progression. This compound also interacts with topoisomerase I, inhibiting its activity and thereby affecting DNA replication and transcription .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been shown to induce apoptosis in multiple cancer cell lines, including A549, MDA-MB-435, and HCT116 . This compound influences cell function by modulating cell signaling pathways, such as the NF-κB and Akt pathways . Additionally, this compound affects gene expression by inhibiting the transcription of pro-inflammatory and pro-tumorigenic genes . It also impacts cellular metabolism by altering the metabolic flux and reducing the levels of certain metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IkB kinase, preventing the phosphorylation and degradation of IkB, which in turn inhibits the activation of NF-κB . This leads to decreased transcription of NF-κB target genes involved in inflammation and cancer progression. This compound also inhibits topoisomerase I, leading to the accumulation of DNA breaks and subsequent apoptosis in cancer cells . Furthermore, this compound modulates the activity of various signaling pathways, including the Akt pathway, which plays a crucial role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable when stored at -20°C, with a shelf life of up to three years . Its stability can be compromised by repeated freeze-thaw cycles . Over time, this compound has been shown to induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit the activity of IkB kinase and topoisomerase I, thereby affecting the NF-κB signaling pathway and DNA replication . This compound also modulates the activity of other enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been shown to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are influenced by factors such as the route of administration and the presence of other compounds .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the nucleus, where it inhibits the activity of topoisomerase I and modulates gene expression . It also localizes to the cytoplasm, where it interacts with IkB kinase and inhibits the activation of NF-κB . The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoevodiamine can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the fruit of Evodiae Fructus. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The fruit of Evodiae Fructus is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Isoevodiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Reduced forms of this compound with different functional groups.
Substitution: Substituted derivatives of this compound with new functional groups.
Wissenschaftliche Forschungsanwendungen
Isoevodiamine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound exhibits antitumor, anti-inflammatory, and anti-obesity effects, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Evodiamine: Isoevodiamine is often compared to evodiamine, another alkaloid extracted from the same plant. Both compounds exhibit similar biological activities, but this compound has been shown to have distinct molecular targets and pathways.
Uniqueness: this compound is unique due to its specific molecular targets and pathways, particularly its ability to inhibit NF-κB activation and induce apoptosis in cancer cells. This makes it a promising candidate for further research and development in the fields of medicine and pharmacology .
Eigenschaften
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-87-6 | |
| Record name | Isoevodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)





